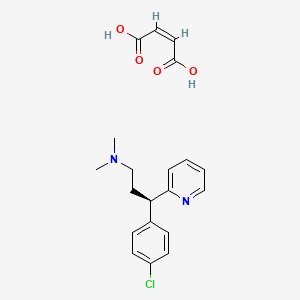

(-)-Chlorpheniramine maleate

Description

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKFASWICGISY-HFNHQGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60904611 | |

| Record name | (-)-Chlorpheniramine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23095-76-3, 113-92-8 | |

| Record name | (-)-Chlorpheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Chlorpheniramine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorpheniramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Chlorpheniramine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORPHENIRAMINE MALEATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8587JTSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of (-)-Chlorpheniramine Maleate on Histamine H1 Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) is a first-generation alkylamine antihistamine widely utilized for symptomatic relief of allergic conditions. It is commercially available as a racemic mixture, containing equal parts of the dextrorotatory enantiomer, (+)-dexchlorpheniramine, and the levorotatory enantiomer, (-)-levchlorpheniramine. Pharmacological studies have established that the antihistaminergic activity resides almost exclusively in the (+)-dexchlorpheniramine enantiomer.[1] This guide provides an in-depth technical analysis of the mechanism of action of chlorpheniramine at the histamine (B1213489) H1 receptor (H1R), with a specific focus on clarifying the distinct roles and affinities of its stereoisomers.

Core Mechanism of Action: Inverse Agonism

The histamine H1 receptor, a G-protein coupled receptor (GPCR), can exist in an equilibrium between an inactive conformation (R) and an active conformation (R). The active R state is capable of initiating intracellular signaling even in the absence of an agonist, a phenomenon known as constitutive activity.[2][3]

While initially classified as a neutral antagonist, chlorpheniramine is now understood to function as an inverse agonist .[1][4] Unlike a neutral antagonist that only blocks agonist binding, an inverse agonist preferentially binds to the inactive (R) state of the H1 receptor. This binding stabilizes the inactive conformation, shifting the equilibrium away from the active (R*) state and thereby reducing the receptor's basal, constitutive activity.[5][6] This suppression of agonist-independent signaling is a key component of its therapeutic effect, particularly in down-regulating the expression of pro-inflammatory transcription factors like NF-κB.[7][8]

Receptor Binding Affinity and Stereoselectivity

The interaction between chlorpheniramine and the H1 receptor is highly stereoselective. The (+)-dexchlorpheniramine enantiomer demonstrates a significantly higher binding affinity for the H1 receptor compared to the (-)-levchlorpheniramine enantiomer. This difference in affinity is the primary reason dexchlorpheniramine (B1670334) is considered the active eutomer. Both enantiomers exhibit very low affinity for muscarinic acetylcholine (B1216132) receptors, though this weak anticholinergic activity can contribute to side effects like dry mouth, especially at higher doses.[1][9]

Quantitative Binding Affinity Data

The following table summarizes the dissociation constants (Ki and Kd) for the enantiomers of chlorpheniramine at the human histamine H1 receptor and muscarinic acetylcholine receptors. Lower Ki/Kd values indicate higher binding affinity.

| Compound | Receptor | Ki / Kd (nM) | Tissue/System | Reference |

| (+)-Dexchlorpheniramine | Histamine H1 | 2.67 - 4.81 | Human cloned H1 receptor | [1][10] |

| (-)-Levchlorpheniramine | Histamine H1 | 211 - 361 | Human cloned H1 receptor | [1] |

| (+)-Dexchlorpheniramine | Muscarinic Acetylcholine | 1,300 | Human brain tissue | [1] |

| (-)-Levchlorpheniramine | Muscarinic Acetylcholine | ~40,000 - 50,000 (40-50 µM) | Rat brain tissue | [1] |

H1 Receptor Signaling Pathways

The H1 receptor is coupled to the Gq/G11 family of G-proteins.[7] Agonist (e.g., histamine) binding to the H1 receptor activates this G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and the activation of pro-inflammatory transcription factors.[7][11][12]

Chlorpheniramine, by stabilizing the inactive state of the H1R, prevents this signaling cascade from being initiated by histamine and reduces the basal signaling level maintained by the receptor's constitutive activity.

Modulation of the NF-κB Pathway

A significant anti-inflammatory effect of chlorpheniramine is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] The H1 receptor exhibits constitutive activity that promotes the expression and activation of NF-κB.[7] By acting as an inverse agonist, chlorpheniramine not only blocks histamine-induced NF-κB activation but also reduces the basal, receptor-mediated NF-κB activity.[8][13] This leads to a decrease in the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, contributing to its overall anti-allergic and anti-inflammatory profile.[8][14]

References

- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 2. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist Chlorpheniramine to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]

- 8. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]

- 13. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

Enantioselective Synthesis of (-)-Chlorpheniramine Maleate: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enantioselective synthesis of (-)-chlorpheniramine (B1198158) maleate (B1232345), the therapeutically active enantiomer of the first-generation antihistamine. Chlorpheniramine (B86927) is a potent histamine (B1213489) H1 receptor antagonist widely used for the relief of symptoms associated with allergic conditions. The pharmacological activity resides primarily in the (S)-enantiomer, also known as dexchlorpheniramine, which exhibits a significantly higher affinity for the H1 receptor compared to its (R)-enantiomer. This document details the prevalent synthetic strategies, including the synthesis of the racemic precursor, chiral resolution techniques, and asymmetric synthesis methodologies.

Synthesis of Racemic Chlorpheniramine

The common industrial synthesis of chlorpheniramine involves a multi-step process commencing with the preparation of key intermediates. A frequently employed route involves the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride.

Synthesis of 2-(p-chlorobenzyl)pyridine

A common precursor, 2-(p-chlorobenzyl)pyridine, can be synthesized via a Friedel-Crafts-type reaction between 2-picoline (2-methylpyridine) and p-chlorobenzyl chloride, or by other methods starting from 2-pyridinecarboxaldehyde (B72084) or 2-cyanopyridine. Another patented method involves the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene (B131634) in the presence of aluminum trichloride (B1173362) to yield 1-(4-chlorophenyl)-1-(2-pyridyl) ketone, which is subsequently reduced to 2-(p-chlorobenzyl)pyridine using hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol (Wolff-Kishner reduction).[1]

Alkylation to form Racemic Chlorpheniramine

The core structure of chlorpheniramine is constructed by the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene (B28343).[2]

Experimental Protocol: Synthesis of Racemic Chlorpheniramine [2]

-

Materials:

-

2-(p-chlorobenzyl)pyridine

-

2-dimethylaminoethyl chloride

-

Sodium amide (NaNH₂)

-

Dry Toluene

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add dry toluene.

-

Carefully add sodium amide to the toluene with stirring.

-

A solution of 2-(p-chlorobenzyl)pyridine in dry toluene is added dropwise to the sodium amide suspension.

-

The mixture is stirred, and then a solution of 2-dimethylaminoethyl chloride in dry toluene is added dropwise.

-

The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC).

-

After completion, the mixture is cooled to room temperature and the reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with toluene.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude racemic chlorpheniramine.

-

The crude product can be purified by vacuum distillation or column chromatography.

-

Enantioselective Approaches to (-)-Chlorpheniramine

Two primary strategies are employed for the production of enantiomerically pure (-)-chlorpheniramine: chiral resolution of the racemate and asymmetric synthesis.

Chiral Resolution of Racemic Chlorpheniramine

Chiral resolution is a widely used method for separating enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Another common technique is preparative chiral chromatography.

A documented method for the resolution of racemic chlorpheniramine involves the use of a chiral resolving agent such as D-phenylsuccinic acid.[2] The two enantiomers of the chlorpheniramine base react with the chiral acid to form a pair of diastereomeric salts which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution using D-Phenylsuccinic Acid [2]

-

Materials:

-

Racemic chlorpheniramine base

-

D-phenylsuccinic acid

-

Ethanol or Methanol

-

Sodium hydroxide solution

-

Diethyl ether or Ethyl acetate (B1210297)

-

-

Procedure:

-

Salt Formation: Dissolve the racemic chlorpheniramine base in a suitable solvent, such as ethanol. In a separate flask, dissolve an equimolar amount of D-phenylsuccinic acid in the same solvent, with gentle heating if necessary.

-

Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

-

Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to liberate the free amine.

-

Extraction: Extract the liberated enantiomer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic extract with water, dry it over an anhydrous salt, and evaporate the solvent to obtain the enantiomerically enriched (-)-chlorpheniramine. The enantiomeric purity should be determined using a chiral analytical technique.

-

Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation.

A patented method describes the use of preparative HPLC with a C18 column and a mobile phase containing sulfobutyl ether-beta-cyclodextrin as a chiral selector to resolve chlorpheniramine enantiomers.[3][4]

Table 1: Quantitative Data for Chiral HPLC Resolution [5]

| Parameter | Value |

| Column | Amylose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v) |

| Flow Rate | 1.2 mL/min |

| Detection | 258 nm |

| Resolution (Rs) | 3.80 |

| Separation Factor (α) | 1.24 |

| Retention Time S-(+)-CLP | 9.63 ± 0.05 min |

| Retention Time R-(-)-CLP | 11.36 ± 0.08 min |

| LOD S-(+)-CLP | 0.29 µg/mL |

| LOQ S-(+)-CLP | 0.88 µg/mL |

| LOD R-(-)-CLP | 0.44 µg/mL |

| LOQ R-(-)-CLP | 1.31 µg/mL |

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution of a racemic mixture. Research has demonstrated the feasibility of a rhodium-catalyzed asymmetric conjugate addition for the synthesis of dexchlorpheniramine.[6] This approach can lead to high yields and excellent enantioselectivity.

Formation of (-)-Chlorpheniramine Maleate

The final step in the synthesis is the formation of the maleate salt, which improves the stability and solubility of the drug.

Experimental Protocol: Formation of this compound [2][7]

-

Materials:

-

Enantiomerically pure (-)-chlorpheniramine free base

-

Maleic acid

-

Ethyl acetate or Ethanol

-

-

Procedure:

-

Dissolve the purified (-)-chlorpheniramine free base in a suitable solvent, such as ethyl acetate.

-

Add a stoichiometric amount of maleic acid dissolved in the same solvent to the chlorpheniramine solution with stirring.

-

The this compound salt will precipitate out of the solution. The mixture can be cooled to enhance crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: Synthesis of Racemic Chlorpheniramine.

Caption: Chiral Resolution Workflow.

Caption: Formation of the Maleate Salt.

Conclusion

The enantioselective synthesis of this compound is a critical process in the pharmaceutical industry to provide a drug with improved therapeutic efficacy and a better safety profile compared to the racemic mixture. Both chiral resolution of the racemate and, more recently, asymmetric synthesis routes offer viable pathways to obtain the desired enantiomer. The choice of a specific synthetic strategy will depend on factors such as cost-effectiveness, scalability, and the desired level of enantiomeric purity. This guide provides a foundational understanding of the key chemical transformations and experimental considerations for the synthesis of this important antihistamine. Further research into more efficient and greener asymmetric catalytic methods will continue to be an area of active investigation.

References

- 1. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN106045901A - Chiral resolution method for chlorpheniramine and compound paracetamol and amantadine hydrochloride preparation - Google Patents [patents.google.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Procedure for preparation of chlorpheniramine maleate | Filo [askfilo.com]

Core Mechanism of Action: Inverse Agonism at the Histamine H1 Receptor

An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Dexchlorpheniramine (B1670334)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vitro pharmacological properties of dexchlorpheniramine. As the pharmacologically active S-enantiomer of chlorpheniramine, dexchlorpheniramine is a first-generation antihistamine with well-characterized activities that are crucial for preclinical and research applications.[1][2] This document details its mechanism of action, receptor binding profile, and functional activities, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.

Dexchlorpheniramine exerts its primary therapeutic effect by targeting the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR).[1][3] Unlike a neutral antagonist that merely blocks agonist binding, dexchlorpheniramine functions as a potent inverse agonist.[1][4] This means it not only competitively inhibits the binding of histamine but also significantly reduces the basal, constitutive activity of the H1 receptor by stabilizing it in an inactive conformational state.[1][5]

The H1 receptor canonically signals through the Gq/11 protein pathway.[1][6] Upon activation by histamine, the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This signaling cascade culminates in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules, mediating the classical allergic response.[1][7] Dexchlorpheniramine effectively blocks this entire pathway.[7]

Caption: Dexchlorpheniramine inhibits the histamine H1 receptor signaling pathway.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data for dexchlorpheniramine from in vitro studies.

Table 1: Receptor Binding Affinities

| Target | Species/Tissue | Value Type | Value | Reference(s) |

| Histamine H1 Receptor | Human (cloned) | Kᵢ (nM) | 2.67 - 4.81 | [4] |

| Human brain tissue | Kₑ (nM) | 15 | [4] | |

| Muscarinic Acetylcholine Receptor | Rat brain tissue | Kᵢ (µM) | 20 - 30 | [4][8] |

| Human brain tissue | Kₑ (nM) | 1,300 | [4] | |

| Serotonin Transporter (SERT) | Not Specified | Kₑ (nM) | 15.2 | [4] |

| Norepinephrine Transporter (NET) | Not Specified | Kₑ (nM) | 1,440 | [4] |

| Dopamine Transporter (DAT) | Not Specified | Kₑ (nM) | 1,060 | [4] |

Table 2: Functional In Vitro Activity

| Assay | Model System | Value Type | Value | Reference(s) |

| Anticholinergic Activity | Human nasal mucosa explants (inhibition of methacholine-induced secretion) | ED₅₀ (µM) | 4.63* | [9] |

*Value is for the racemic mixture, chlorpheniramine.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of in vitro findings.

H1 Receptor Binding Assay (Radioligand Displacement)

This assay quantifies the affinity of dexchlorpheniramine for the H1 receptor by measuring its ability to displace a radiolabeled ligand.

-

Principle: This is a competitive binding assay where unlabeled dexchlorpheniramine competes with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) for binding to membranes prepared from cells expressing the human H1 receptor.[1] The amount of radioligand displaced is proportional to the affinity of the test compound.[1]

-

Methodology:

-

Membrane Preparation: Homogenize cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) in a suitable buffer and centrifuge to isolate cell membranes.[1][10]

-

Incubation: Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of dexchlorpheniramine.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand. Wash filters with ice-cold buffer to minimize non-specific binding.[1]

-

Quantification: Measure radioactivity on the filters using a liquid scintillation counter.[1]

-

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of dexchlorpheniramine to generate a sigmoidal curve. The IC₅₀ (the concentration that inhibits 50% of specific binding) is determined via non-linear regression.[10] The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]

Caption: Standard workflow for a radioligand receptor binding assay.

Functional Antagonism Assay (Calcium Mobilization)

This assay measures the ability of dexchlorpheniramine to inhibit the H1 receptor-mediated intracellular calcium increase triggered by histamine.

-

Principle: Cells expressing the H1 receptor are loaded with a fluorescent Ca²⁺ indicator. Histamine stimulation activates the Gq/11 pathway, leading to a measurable increase in intracellular Ca²⁺. Dexchlorpheniramine's potency is determined by its ability to inhibit this response.[1]

-

Methodology:

-

Cell Culture: Plate CHO or HEK293 cells stably expressing the human H1 receptor in microplates.

-

Dye Loading: Load cells with a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of dexchlorpheniramine to the wells and incubate.

-

Stimulation & Measurement: Add a fixed concentration of histamine and immediately measure the fluorescence intensity over time using a plate reader.

-

-

Data Analysis: The increase in fluorescence corresponds to the increase in intracellular Ca²⁺.[1] Determine the peak response for each concentration of dexchlorpheniramine. Plot the percentage of inhibition of the maximal histamine response against the logarithm of the dexchlorpheniramine concentration. Use non-linear regression to determine the IC₅₀ value.[1]

In Vitro Anti-Inflammatory Assay (NF-κB Activation)

This assay assesses dexchlorpheniramine's ability to suppress the activation of the key pro-inflammatory transcription factor, NF-κB.

-

Principle: Dexchlorpheniramine's inverse agonism at the H1 receptor is expected to inhibit downstream NF-κB activation, a key anti-inflammatory mechanism.[11]

-

Methodology:

-

Cell Culture and Treatment: Culture suitable cells (e.g., keratinocytes, epithelial cells) and pre-treat with dexchlorpheniramine.[11]

-

Stimulation: Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or histamine to activate the NF-κB pathway.[11]

-

Nuclear Extraction: Isolate nuclear proteins from the cells.[11]

-

Detection: Measure the amount of activated NF-κB in the nuclear extracts. This can be done via Western blotting for phosphorylated NF-κB subunits or using an ELISA-based assay that measures NF-κB DNA-binding activity.

-

-

Data Analysis: Quantify the reduction in NF-κB activation in dexchlorpheniramine-treated cells compared to the stimulated control.

Caption: Anti-inflammatory effect of dexchlorpheniramine via NF-κB inhibition.

Cytokine Release Assay

This protocol measures the effect of dexchlorpheniramine on the release of pro-inflammatory cytokines from relevant cell types.

-

Principle: This assay quantifies the ability of dexchlorpheniramine to inhibit the production and release of cytokines like IL-1β and TNF-α from immune or structural cells following an inflammatory stimulus.

-

Methodology:

-

Cell/Tissue Culture: Use primary cells like human peripheral blood mononuclear cells (PBMCs), dispersed nasal polyp cells, or cultured skin explants.[11][12][13]

-

Treatment: Pre-incubate the cells/tissues with various concentrations of dexchlorpheniramine.[11]

-

Stimulation: Induce inflammation with a relevant stimulus, such as anti-IgE for polyp cells or UVA radiation for skin explants.[11][13]

-

Sample Collection: Collect the culture medium at designated time points.[11]

-

Quantification: Measure the concentration of the target cytokine (e.g., IL-1β, TNF-α) in the medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]

-

-

Data Analysis: Compare cytokine concentrations in the supernatants of dexchlorpheniramine-treated samples to the stimulated control to determine the inhibitory effect.

References

- 1. benchchem.com [benchchem.com]

- 2. Dexchlorpheniramine | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Unleashing the Power of dexchlorpheniramine maleate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]

- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Dexchlorpheniramine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dexchlorpheniramine - Wikipedia [en.wikipedia.org]

- 9. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scielo.br [scielo.br]

- 13. Effects of antihistamines on leukotriene and cytokine release from dispersed nasal polyp cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Absorption and Distribution of (-)-Chlorpheniramine Maleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Chlorpheniramine (B1198158) maleate (B1232345), a first-generation alkylamine antihistamine, is widely utilized for the symptomatic relief of allergic conditions. A comprehensive understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) profile is paramount for effective drug development and clinical application. This technical guide provides an in-depth overview of the core pharmacokinetic properties of (-)-chlorpheniramine maleate, with a focus on its absorption and tissue distribution. Quantitative data from various in vivo studies are summarized, and detailed experimental protocols for key methodologies are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the underlying processes.

Introduction

Chlorpheniramine (B86927) acts as a potent histamine (B1213489) H1 receptor antagonist, competitively inhibiting the effects of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs the onset, intensity, and duration of its action. This document serves as a technical resource, consolidating critical data and methodologies related to the in vivo behavior of this compound.

In Vivo Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism in the gut wall and liver, resulting in moderate oral bioavailability, which is reported to be in the range of 25% to 50% in humans[1][2].

Pharmacokinetic Parameters of Absorption

The rate and extent of absorption are characterized by key pharmacokinetic parameters, which exhibit variability across species and formulations.

| Parameter | Human | Rabbit | Rat | Dog |

| Bioavailability (F%) | 25 - 50 (oral)[1][2] | - | - | 9.4 - 39.4 (oral, dose-dependent) |

| Peak Plasma Concentration (Cmax) | 5.7 ng/mL (4 mg single dose)[1] | - | - | - |

| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours (oral)[1] | - | - | - |

Table 1: Summary of Absorption Pharmacokinetic Parameters for this compound.

In Vivo Distribution

This compound exhibits extensive tissue distribution, a characteristic indicated by its large apparent volume of distribution (Vd). This widespread distribution is a key factor influencing its pharmacological action and potential side effects.

Volume of Distribution

The apparent volume of distribution of chlorpheniramine is significantly larger than the total body water, suggesting extensive binding to tissues.

| Species | Volume of Distribution (Vd) |

| Human | 6 - 12 L/kg |

| Rabbit | 10.8 L/kg (steady state)[3] |

| Dog | 525% of body weight |

Table 2: Apparent Volume of Distribution (Vd) of Chlorpheniramine in Various Species.

Tissue Distribution Studies

Quantitative studies have been conducted to determine the concentration of this compound in various tissues following administration. These studies reveal a preferential accumulation in certain organs.

A study in rabbits demonstrated rapid and extensive uptake of chlorpheniramine by various organs following intravenous injection. The concentrations in the lung, kidneys, and brain were found to be 160-, 80-, and 31-fold higher, respectively, than the plasma level[3].

Tissue Distribution of Chlorpheniramine in Rabbits

| Tissue | Concentration Relative to Plasma |

|---|---|

| Lung | 160x[3] |

| Kidneys | 80x[3] |

| Brain | 31x[3] |

Data from intravenous bolus injection study.

Table 3: Relative Tissue Concentrations of Chlorpheniramine in Rabbits.

A study in male F344 rats using radiolabeled chlorpheniramine maleate provided detailed insights into the percentage of the administered dose found in various tissues over time.

| Tissue | 15 minutes | 1 hour | 4 hours | 1 day | 9 days |

| Liver | 13.9% | 7.9% | 4.2% | 0.8% | < 0.1% |

| Lung | 2.5% | 1.3% | 0.6% | 0.1% | < 0.1% |

| Kidney | 2.1% | 1.2% | 0.6% | 0.1% | < 0.1% |

| Small Intestine | 6.8% | 3.5% | 1.2% | 0.1% | < 0.1% |

| Large Intestine | 0.8% | 1.8% | 2.1% | 0.3% | < 0.1% |

| Muscle | 17.8% | 20.1% | 15.8% | 4.1% | 0.3% |

| Skin | 6.9% | 8.2% | 7.9% | 2.9% | 0.4% |

| Fat | 0.5% | 1.0% | 1.3% | 0.8% | 0.2% |

| Brain | 0.3% | 0.2% | 0.1% | < 0.1% | < 0.1% |

| Percentage of total administered ¹⁴C-chlorpheniramine maleate. |

Table 4: Percentage of Administered Dose of ¹⁴C-Chlorpheniramine Maleate in Selected Tissues of Male F344 Rats Over Time Following Intravenous Administration.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rabbits

This protocol is based on the methodology described for determining the pharmacokinetics and tissue distribution of chlorpheniramine in rabbits[3].

Experimental Workflow for Rabbit Pharmacokinetic Study

Caption: Workflow for in vivo pharmacokinetic study in rabbits.

-

Animal Model: Male New Zealand White rabbits.

-

Dosing: Intravenous bolus injection of a sterile solution of this compound.

-

Blood Sampling: Blood samples are collected from the central ear artery at various time points post-administration.

-

Sample Processing: Plasma is separated by centrifugation.

-

Analytical Method: Plasma and urine concentrations of chlorpheniramine and its demethylated metabolites are determined by High-Performance Liquid Chromatography (HPLC)[3].

-

Data Analysis: Plasma concentration-time data are fitted to a multi-exponential equation to determine pharmacokinetic parameters.

Tissue Distribution Study in Rats

This protocol is based on the methodology described in the National Toxicology Program (NTP) technical report on the toxicology and carcinogenesis studies of chlorpheniramine maleate[3].

Experimental Workflow for Rat Tissue Distribution Study

Caption: Workflow for in vivo tissue distribution study in rats.

-

Animal Model: Male F344/N rats.

-

Dosing: Administration of ¹⁴C-labeled this compound via gavage.

-

Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (e.g., liver, kidney, lung, brain, muscle, fat, skin) are collected.

-

Sample Processing: Tissues are weighed and homogenized.

-

Analytical Method: The amount of radioactivity in each tissue is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of the total administered radioactive dose in each organ is calculated.

Metabolism

(-)-Chlorpheniramine is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme involved[4]. The major metabolic pathways are demethylation to form monodesmethylchlorpheniramine and didesmethylchlorpheniramine. These metabolites, along with the unchanged drug, are primarily excreted in the urine[4].

Metabolic Pathway of (-)-Chlorpheniramine

Caption: Primary metabolic pathway of (-)-chlorpheniramine.

Conclusion

This technical guide has provided a comprehensive overview of the in vivo absorption and distribution of this compound. The data presented in a structured format, along with detailed experimental protocols and visual diagrams, offer valuable insights for researchers, scientists, and drug development professionals. The extensive tissue distribution and significant first-pass metabolism are critical factors to consider in the design of novel drug delivery systems and in the optimization of therapeutic regimens for this widely used antihistamine. Further research focusing on stereospecific pharmacokinetics and tissue distribution would provide an even more nuanced understanding of its in vivo behavior.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of Chlorpheniramine Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Introduction Chlorpheniramine (B86927) is a first-generation antihistamine widely used in the treatment of allergic conditions. It exists as a racemic mixture of two enantiomers: S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine. The pharmacological activity resides primarily in the S-(+)-enantiomer, which has a much higher affinity for the H1 histamine (B1213489) receptor, while the R-(-)-enantiomer is less active and may contribute to sedative side effects[1]. Therefore, the enantioselective analysis of chlorpheniramine is critical for quality control, ensuring the enantiomeric purity and therapeutic efficacy of pharmaceutical formulations. This document provides detailed protocols for the chiral separation of chlorpheniramine enantiomers using High-Performance Liquid Chromatography (HPLC).

Principle of Chiral Separation by HPLC The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to the formation of transient diastereomeric complexes with different energy levels. This differential interaction results in different retention times on the chromatographic column. Two primary strategies are employed in HPLC for this purpose:

-

Chiral Stationary Phase (CSP): A chiral selector is covalently bonded or coated onto the surface of the stationary phase (e.g., silica (B1680970) gel). The enantiomers in the mobile phase interact directly with the immobilized chiral selector as they pass through the column.

-

Chiral Mobile Phase Additive (CMPA): A chiral selector is dissolved in the mobile phase. This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on a standard achiral column (such as an ODS C18 column).

Caption: Logical relationship of the two main HPLC strategies for chiral separation.

Data Summary

The following table summarizes various validated HPLC methods for the chiral separation of chlorpheniramine enantiomers, providing a comparison of key chromatographic parameters.

| Parameter | Method 1: Chiral Stationary Phase (Amylose-Based) | Method 2: Chiral Stationary Phase (Cyclodextrin-Based) | Method 3: Chiral Mobile Phase Additive |

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[2] | CYCLOBOND I 2000 (β-cyclodextrin)[3] | Octadecylsilyl (ODS) C18[4][5] |

| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (97.5:2.5:0.025, v/v/v)[2] | 0.25% Diethylamine acetate (B1210297) (pH 4.4) : Methanol (B129727) : Acetonitrile (85:7.5:7.5, v/v/v)[3] | 5 mM Sodium Phosphate buffer with 0.5 mM Carboxymethyl-β-cyclodextrin : Methanol : Triethylamine (B128534) (73:25:2, v/v/v), pH 4.3[4][5] |

| Flow Rate | 1.2 mL/min[2] | 0.5 mL/min[3] | 0.24 mL/min[4][5] |

| Detection (UV) | 258 nm[2] | Mass Spectrometry (MSD) was also used[3] | 224 nm[4][5] |

| Column Temp. | 25°C[2] | Not Specified | Not Specified |

| Retention Time | S-(+): 9.63 minR-(-): 11.36 min[2] | Not Specified | Not Specified |

| Resolution (Rs) | 3.80[2] | 1.17[3] | Not Specified |

| Selectivity (α) | 1.24[2] | 1.12[3] | Not Specified |

Experimental Protocols

The general workflow for the chiral analysis of chlorpheniramine involves sample preparation, instrumental setup and analysis, followed by data processing and quantification.

Caption: General experimental workflow for HPLC analysis of chlorpheniramine enantiomers.

Protocol 1: Chiral Stationary Phase (CSP) Method

This protocol is based on the use of an amylose-based CSP, which provides excellent resolution.[2]

1. Instrumentation and Materials

-

HPLC system with an isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.

-

Chiralpak AD-H column (250 mm x 4.6 mm i.d., 5 µm particle size).

-

Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA).

-

Reference Standards: Racemic chlorpheniramine maleate (B1232345), S-(+)-chlorpheniramine maleate.

-

Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

2. Chromatographic Conditions

-

Mobile Phase: n-Hexane : IPA : DEA (97.5 : 2.5 : 0.025, v/v/v).

-

Flow Rate: 1.2 mL/min (isocratic).

-

Column Temperature: 25°C.

-

Detection Wavelength: 258 nm.

-

Injection Volume: 50 µL.[2]

3. Standard and Sample Preparation

-

Standard Stock Solution (400 µg/mL): Prepare by dissolving racemic chlorpheniramine maleate in distilled water.[2]

-

Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 2-10 µg/mL).[2]

-

Sample Preparation (from Syrup):

-

Dilute 1 mL of commercial syrup containing chlorpheniramine to 10 mL with distilled water and sonicate.[2]

-

Take a 1 mL aliquot of the diluted solution for extraction.

-

Add 1.5 mL of an n-hexane-dichloromethane (2:1 v/v) mixture, vortex for 2 minutes, and centrifuge for 10 minutes at 2500 rpm.[2]

-

Transfer 1 mL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]

-

Reconstitute the residue in 300 µL of the mobile phase.[2]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

4. Analysis Procedure

-

Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

-

Inject a standard solution of S-(+)-chlorpheniramine to confirm its retention time and peak identity.

-

Inject the series of working standard solutions to establish a calibration curve.

-

Inject the prepared sample solutions.

-

Calculate the concentration of each enantiomer in the sample using the regression equation from the calibration curve. The total run time is approximately 15 minutes.[2]

Protocol 2: Chiral Mobile Phase Additive (CMPA) Method

This protocol uses a conventional achiral column and a cyclodextrin (B1172386) derivative as a chiral selector in the mobile phase, offering an economical alternative to CSPs.[4][5]

1. Instrumentation and Materials

-

HPLC system with an isocratic pump, autosampler, and a UV detector.

-

Octadecylsilyl (ODS) C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Reagents: Sodium phosphate, Carboxymethyl-β-cyclodextrin (CM-β-CD), Methanol (HPLC grade), Triethylamine (TEA).

-

Reference Standards and sample preparation materials as described in Protocol 1.

2. Chromatographic Conditions

-

Mobile Phase Preparation:

3. Standard and Sample Preparation

-

Standard and Sample Solutions: Prepare standard and sample solutions as described in Protocol 1, but use the mobile phase as the final diluent.

4. Analysis Procedure

-

Equilibrate the ODS column with the chiral mobile phase. Note that equilibration may take longer than with standard mobile phases due to the additive.

-

Perform injections of standards and samples as outlined in Protocol 1.

-

Quantify the enantiomers based on the peak areas and the calibration curve. This method has been successfully applied to various commercial preparations, including tablets and syrups.[4]

References

- 1. benchchem.com [benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: UV-Spectrophotometric Quantification of (-)-Chlorpheniramine Maleate

AN-UV-CPM-001

Abstract

This application note details a simple, rapid, and accurate UV-spectrophotometric method for the quantification of (-)-Chlorpheniramine maleate (B1232345) (CPM) in bulk and pharmaceutical dosage forms. The method is based on the measurement of UV absorbance in 0.1N hydrochloric acid. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control analysis.

Introduction

(-)-Chlorpheniramine maleate is a first-generation alkylamine antihistamine used to treat allergic conditions such as rhinitis and urticaria.[1][2][3] Accurate and reliable quantification of CPM in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a straightforward and cost-effective analytical technique for this purpose.[4][5] This method relies on the principle that the amount of UV radiation absorbed by a solution is directly proportional to the concentration of the analyte in that solution.

Principle

The quantitative determination of this compound is based on the Beer-Lambert law. The method involves measuring the absorbance of a CPM solution at its wavelength of maximum absorbance (λmax) and relating it to its concentration. The λmax of CPM in 0.1N Hydrochloric Acid (HCl) is consistently observed between 261 nm and 268 nm.[4][5] For this protocol, a λmax of 262 nm is utilized.

Materials and Reagents

-

This compound reference standard: Purity ≥ 99%

-

Hydrochloric Acid (HCl): Analytical grade

-

Purified Water: Deionized or distilled

-

Volumetric flasks: Class A (10 mL, 100 mL)

-

Pipettes: Class A

-

UV-Visible Spectrophotometer: Double beam with 1 cm quartz cuvettes

Experimental Protocol

To prepare a 1000 mL solution of 0.1N HCl, carefully add 8.3 mL of concentrated HCl (approximately 37%) to about 500 mL of purified water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with purified water.

Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.[4] Dissolve the standard in a small amount of 0.1N HCl and then make up the volume to 100 mL with the same solvent to obtain a concentration of 1000 µg/mL.[4]

Pipette 10 mL of the standard stock solution (1000 µg/mL) into a 100 mL volumetric flask and dilute to the mark with 0.1N HCl.[1] This yields a working standard solution with a concentration of 100 µg/mL.

Prepare a series of dilutions from the working standard solution (100 µg/mL) in 10 mL volumetric flasks as detailed in the table below.[2][5]

| Concentration (µg/mL) | Volume of Working Standard (100 µg/mL) | Final Volume (mL) |

| 10 | 1.0 mL | 10 |

| 20 | 2.0 mL | 10 |

| 30 | 3.0 mL | 10 |

| 40 | 4.0 mL | 10 |

| 50 | 5.0 mL | 10 |

| 60 | 6.0 mL | 10 |

Measure the absorbance of each solution at 262 nm against a 0.1N HCl blank.[5] Plot a graph of absorbance versus concentration and determine the correlation coefficient.

-

Weigh and finely powder 20 tablets to ensure homogeneity.[4]

-

Accurately weigh a portion of the powder equivalent to 100 mg of Chlorpheniramine maleate.[4]

-

Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of 0.1N HCl, and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Make up the volume to 100 mL with 0.1N HCl and mix thoroughly.[4]

-

Filter the solution through a Whatman filter paper.[1]

-

Dilute the filtered solution with 0.1N HCl to obtain a theoretical concentration within the linearity range (e.g., 40 µg/mL).

-

Measure the absorbance of the final sample solution at 262 nm against the 0.1N HCl blank.

Data Analysis

The concentration of this compound in the sample solution can be calculated using the regression equation obtained from the calibration curve:

Y = mX + c

Where:

-

Y is the absorbance of the sample

-

m is the slope of the calibration curve

-

X is the concentration of the sample (µg/mL)

-

c is the y-intercept of the calibration curve

The amount of drug in the pharmaceutical formulation can then be calculated.

Method Validation Summary

The described method was validated as per ICH guidelines, and the results are summarized below.

| Parameter | Result |

| Wavelength (λmax) | 262 nm[5] |

| Linearity Range | 10 - 60 µg/mL[5] |

| Correlation Coefficient (R²) | > 0.999[4] |

| Accuracy (% Recovery) | 98.62 - 99.17%[5] |

| Precision (% RSD) | < 2%[5] |

| Limit of Detection (LOD) | 2.2 µg/mL[4] |

| Limit of Quantification (LOQ) | 6.6 µg/mL[4] |

Visualization

Caption: Experimental workflow for CPM quantification.

Caption: Relationship defined by the Beer-Lambert Law.

Conclusion

The developed UV-spectrophotometric method is simple, accurate, precise, and cost-effective for the routine quantification of this compound in bulk and pharmaceutical dosage forms. The validation results confirm that the method is suitable for its intended purpose in a quality control environment.[4]

References

Application Notes and Protocols for In Vivo Studies of (-)-Chlorpheniramine Maleate in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Chlorpheniramine (B1198158) maleate (B1232345) is a first-generation alkylamine antihistamine that acts as a potent H1 receptor antagonist.[1] It is widely used in the treatment of allergic conditions such as rhinitis and urticaria.[2] Its ability to cross the blood-brain barrier can lead to central nervous system effects like drowsiness.[3] Beyond its antihistaminic action, it also exhibits mild anticholinergic and serotonin (B10506) reuptake inhibitory effects.[3][4] Understanding the in vivo pharmacology of (-)-chlorpheniramine maleate is crucial for preclinical evaluation of its efficacy and safety. These application notes provide detailed protocols for conducting in vivo studies in animal models to assess the pharmacokinetics, efficacy, and toxicology of this compound.

Data Presentation

Pharmacokinetic Parameters of Chlorpheniramine in Various Animal Species

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Horse | Oral (d-CPM) | 0.5 mg/kg | 65.0 | 1.2 | 2.1 | ~38 | [5][6] |

| Horse | Intravenous | - | - | - | ~2.7 | - | [6] |

| Swine | Oral | - | - | - | - | 2.4 - 22 | [7] |

| Rabbit | Intravenous | - | - | - | 2.6 | - | [5] |

| Rat | - | - | - | - | (+)-S enantiomer: 50 min(-)-R enantiomer: 18.2 min | - | [5] |

| Dog | Intravenous | 0.1 mg/kg | - | - | 1.3 - 2.6 | - | [7] |

| Human | Oral | 4.0 mg | 15.0 (in breast milk) | 2.0 | 12 - 30 | 25 - 50 | [7][8][9] |

Note: CPM refers to Chlorpheniramine Maleate.

Acute Toxicity of Chlorpheniramine Maleate

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 130 | [10] |

| Mouse | Oral | 158 | [10] |

| Guinea Pig | Oral | 118 | [10] |

Experimental Protocols

Pharmacokinetic Studies

This protocol is designed to determine the pharmacokinetic profile of this compound in a selected animal model.

Materials:

-

This compound

-

Vehicle (e.g., saline, distilled water)

-

Animal model (e.g., Sprague-Dawley rats, Beagle dogs)

-

Blood collection supplies (e.g., syringes, tubes with anticoagulant)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.[11]

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose of this compound (e.g., 0.1 mg/kg in dogs) via a suitable vein (e.g., cephalic vein).[7]

-

Oral (PO): Administer the drug by oral gavage.

-

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.

-

Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.

Efficacy Studies: Ovalbumin-Induced Allergic Rhinitis in Rats

This model is used to evaluate the efficacy of this compound in alleviating symptoms of allergic rhinitis.[1]

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide

-

This compound

-

Vehicle

-

Wistar or Sprague-Dawley rats

Procedure:

-

Sensitization: On days 1 and 8, sensitize rats by intraperitoneal injection of OVA emulsified with aluminum hydroxide.

-

Challenge: Starting on day 21, challenge the rats daily with an intranasal administration of OVA solution to induce allergic rhinitis symptoms.[1]

-

Treatment: Administer this compound or vehicle orally at a specified time before the OVA challenge.[1]

-

Efficacy Evaluation: Monitor and quantify the frequency of sneezing and nasal rubbing for a defined period after the challenge.

Toxicology Studies: Acute Oral Toxicity (LD50 Determination)

This protocol determines the median lethal dose (LD50) of this compound.

Materials:

-

This compound

-

Vehicle

-

Animal model (e.g., Wistar rats, Swiss albino mice)

Procedure:

-

Animal Acclimatization: Acclimate animals as previously described.

-

Dosing: Administer single, escalating doses of this compound to different groups of animals via oral gavage. Include a control group receiving only the vehicle.

-

Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.[10] Toxic signs in rats and mice can include excitation, muscle tremor, ataxia, and convulsive seizures, followed by respiratory depression.[10]

-

Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).

Cardiotoxicity and Hepatotoxicity Assessment in Wistar Rats

This study evaluates the potential adverse effects of repeated exposure to this compound on the heart and liver.[12][13]

Materials:

-

This compound (e.g., 2 mg/kg)[13]

-

Vehicle

-

Male Wistar rats

-

Equipment for blood biochemistry analysis

-

Histopathology supplies

Procedure:

-

Treatment: Administer this compound orally twice a day for 5 consecutive days.[13]

-

Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., ALT, ALP).[12][13] Euthanize the animals and collect heart and liver tissues.

-

Biochemical Analysis: Measure the levels of liver enzymes in the serum.

-

Histopathology: Fix the heart and liver tissues in formalin, process, and stain with hematoxylin (B73222) and eosin. Examine the tissues for any pathological changes.[13]

-

Gene Expression Analysis (Optional): Analyze the expression of antioxidant genes (e.g., CAT, GSHPx, GST) in tissue samples using RT-PCR.[12][13]

Visualizations

Signaling Pathway of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]

- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]

- 7. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]

- 12. scialert.net [scialert.net]

- 13. storage.imrpress.com [storage.imrpress.com]

Application Note: Non-Destructive Analysis of Chlorpheniramine Maleate Tablets using ATR-IR Spectroscopy

Introduction

The uniformity of dosage units is a critical quality attribute in pharmaceutical manufacturing, ensuring that each tablet contains the correct amount of the active pharmaceutical ingredient (API). Traditional methods for determining content uniformity, such as High-Performance Liquid Chromatography (HPLC), are often destructive, time-consuming, and generate significant chemical waste.[1][2] Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, coupled with chemometric analysis, offers a rapid, non-destructive alternative for the quantitative analysis of APIs in solid dosage forms.[1][2][3][4][5] This application note details a protocol for the non-destructive analysis of chlorpheniramine (B86927) maleate (B1232345) (CPM) in tablets using ATR-IR spectroscopy and a Partial Least Squares (PLS) regression model.

Principle

ATR-IR spectroscopy is a technique that measures the infrared spectrum of a sample in direct contact with an ATR crystal. The infrared beam penetrates a short distance into the sample, and the resulting spectrum is characteristic of its molecular composition. By building a multivariate calibration model (e.g., PLS) that correlates spectral data with known API concentrations (determined by a reference method like HPLC), the concentration of the API in unknown samples can be rapidly predicted from their ATR-IR spectra. This approach is particularly advantageous for process analytical technology (PAT) and quality control in pharmaceutical manufacturing.[1]

Experimental Protocols

Materials and Equipment

-

ATR-IR Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

-

Chlorpheniramine Maleate (CPM) Tablets: A calibration set of tablets with varying, known concentrations of CPM, and a validation set of tablets for model testing.

-

Reference Method: A validated HPLC method for the accurate determination of CPM concentration in the calibration and validation sets.[1]

-

Chemometrics Software: Software capable of performing PLS regression analysis.

ATR-IR Data Acquisition

-

Instrument Setup:

-

Allow the FT-IR spectrometer to warm up according to the manufacturer's instructions to ensure instrument stability.

-

Set the data acquisition parameters. A typical setting would be:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 scans (to ensure a good signal-to-noise ratio)

-

-

-

Background Collection:

-

Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectra.

-

-

Sample Measurement:

-

Place a single tablet directly onto the ATR crystal, ensuring good contact between the tablet surface and the crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure reproducibility.

-

Collect the ATR-IR spectrum of the tablet.

-

Clean the ATR crystal between each sample measurement.

-

For each tablet, it is advisable to collect spectra from multiple positions on the tablet surface and average them to account for any surface heterogeneity.

-

Chemometric Model Development (PLS Regression)

-

Data Preprocessing:

-

The collected ATR-IR spectra may exhibit baseline shifts and noise.[1] To improve the performance of the PLS model, appropriate data preprocessing is crucial.

-

For CPM tablet analysis, a combination of area normalization and Standard Normal Variate (SNV) has been shown to be effective.[1][2][3][4][5]

-

Select the relevant spectral regions for model building. For CPM, the intervals of 2500–4000 cm⁻¹ and 500–1700 cm⁻¹ have been identified as optimal.[1][2]

-

-

Model Calibration:

-

Use the preprocessed spectra of the calibration set and the corresponding reference CPM concentrations (from HPLC) to build the PLS model.

-

Determine the optimal number of latent variables (factors) for the model to avoid overfitting. This is typically done through cross-validation, selecting the number of factors that minimizes the Root Mean Square Error of Cross-Validation (RMSECV).

-

-

Model Validation:

Quantitative Data Summary

The following tables summarize the performance of an optimized PLS model for the quantitative determination of Chlorpheniramine Maleate in tablets.[1][3][4][5]

Table 1: PLS Model Parameters for CPM Tablet Analysis

| Parameter | Value |

| Spectral Pretreatment | Area Normalization, Standard Normal Variate (SNV) |

| Spectral Intervals | 500–1700 cm⁻¹ and 2500–4000 cm⁻¹ |

| Number of Latent Variables | 8 |

Data sourced from Phechkrajang et al., 2022.[1][3][4][5]

Table 2: Performance of the Optimized PLS Model for CPM Tablets

| Metric | Calibration | Cross-Validation | Prediction (Test Set) |

| Coefficient of Determination (R²) | 0.9716 | 0.9602 | 0.9632 |

| Root Mean Square Error (RMSE) | - | - | 1.7786 (RMSEP) |

Data sourced from Phechkrajang et al., 2022.[1][3][4][5]

Visualizations

Caption: Experimental workflow for ATR-IR analysis of CPM tablets.

Caption: Logical workflow for PLS model development and validation.

Conclusion

This application note demonstrates that ATR-IR spectroscopy combined with a PLS chemometric model is a suitable method for the non-destructive quantitative analysis of chlorpheniramine maleate in tablets. The method is rapid, requires no sample preparation, and eliminates the use of chemical solvents, making it an environmentally friendly and efficient alternative to traditional chromatographic techniques.[2] The strong correlation between the ATR-IR predicted values and the HPLC reference values confirms the accuracy and reliability of this approach for quality control and process monitoring in the pharmaceutical industry.

References

- 1. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Ref… [ouci.dntb.gov.ua]

- 4. [PDF] Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 5. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chlorpheniramine Analysis in Biological Fluids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine (B86927) is a first-generation antihistamine commonly used to treat symptoms of allergic reactions, hay fever, and the common cold. Accurate and reliable quantification of chlorpheniramine in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides detailed application notes and protocols for the sample preparation of chlorpheniramine in various biological matrices, including plasma, serum, urine, and saliva, prior to chromatographic analysis. The following sections detail various extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering a comparative overview to aid in method selection and development.

Sample Preparation Techniques: An Overview

The choice of sample preparation technique is critical for removing interfering substances from the biological matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument. The most common methods for chlorpheniramine analysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method offers distinct advantages and is suited for different analytical requirements and laboratory workflows.

Solid-Phase Extraction (SPE) is a versatile technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. It is known for providing clean extracts and high recovery rates.[1]

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a well-established and effective method for a wide range of analytes.

Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from biological samples, such as plasma and serum, by adding a miscible organic solvent.[2] While simple, it may be less effective at removing other matrix components.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of various sample preparation methods for chlorpheniramine analysis in different biological fluids.

Table 1: Chlorpheniramine Sample Preparation in Plasma

| Method | Recovery (%) | Matrix Effect | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Magnetic Dispersive SPE | 87.9 - 96.4 | Not significant | 0.4 | 2.0 | [4][5] |

| Liquid-Liquid Extraction | ~77 | Not specified | Not specified | 0.2 | [6] |

| Liquid-Liquid Extraction | Not specified | Not specified | Not specified | 0.05 | [7] |

Table 2: Chlorpheniramine Sample Preparation in Serum

| Method | Recovery (%) | Matrix Effect | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Protein Precipitation | >90 (General) | Potential for ion suppression | Not specified | Not specified | [2][8] |

Table 3: Chlorpheniramine Sample Preparation in Urine

| Method | Recovery (%) | Matrix Effect | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Dispersive Liquid-Liquid Microextraction | 98.5 - 107.4 | Not significant | 16.5 | 55 | [3] |

| Liquid-Liquid Extraction | Not specified | Not specified | 2.0 | Not specified | [9] |

Table 4: Chlorpheniramine Sample Preparation in Saliva

| Method | Recovery (%) | Matrix Effect | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Liquid-Liquid Extraction | Not specified | Not specified | 2.0 | Not specified | [9] |

Experimental Protocols and Workflows

This section provides detailed step-by-step protocols for the sample preparation of chlorpheniramine from various biological fluids. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.

Magnetic Dispersive Solid-Phase Extraction (MDSPE) of Chlorpheniramine from Human Plasma

This protocol describes a magnetic dispersive solid-phase extraction method using a graphene oxide/Fe3O4@polythionine nanocomposite sorbent for the extraction of chlorpheniramine from human plasma prior to HPLC analysis.[4][5]

Materials:

-

Human plasma sample

-

Graphene oxide/Fe3O4@polythionine (GO/Fe3O4@PTh) nanocomposite sorbent

-

Phosphoric acid

-

Acetonitrile (B52724) (ACN)

-

Methanol

-

Distilled water

-

Ultrasonic bath

-

Powerful magnet

-

Centrifuge

Protocol:

-

Sample Pre-treatment: To 5.0 mL of the human plasma sample in a glass tube, adjust the pH to 4.0 using phosphoric acid.[10]

-

Sorbent Addition: Add 30 mg of the magnetic GO/Fe3O4@PTh sorbent to the pH-adjusted plasma sample.[10]

-

Extraction: Place the glass tube in an ultrasonic bath and sonicate for 4 minutes to disperse the sorbent throughout the sample.[10]

-

Magnetic Separation: Separate the magnetic sorbent from the sample solution by placing a powerful magnet against the side of the glass tube. Discard the supernatant.

-

Analyte Desorption: Add 100.0 µL of acetonitrile to the sorbent to desorb the chlorpheniramine. Shake the mixture for 3 minutes.[10]

-

Final Sample Preparation: Collect the supernatant (acetonitrile containing the analyte) for injection into the HPLC system.

Liquid-Liquid Extraction (LLE) of Chlorpheniramine from Human Plasma

This protocol details a liquid-liquid extraction procedure for the quantification of chlorpheniramine in human plasma using HPLC-ESI-MS/MS.[7]

Materials:

-

Human plasma sample

-

Internal Standard (IS) solution (e.g., Brompheniramine)

-

Diethyl ether

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (compatible with HPLC mobile phase)

Protocol:

-

Sample Aliquoting: Pipette a known volume of human plasma into a clean tube.

-

Internal Standard Addition: Add a specified amount of the internal standard solution to the plasma sample.

-

Extraction Solvent Addition: Add a mixture of diethyl ether and dichloromethane (80:20, v/v) to the plasma sample.[7]

-

Extraction: Vortex the mixture for a set period to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.

-

Organic Phase Collection: Carefully transfer the upper organic layer to a new clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume of a suitable solvent for HPLC-MS/MS analysis.

Protein Precipitation (PPT) of Chlorpheniramine from Human Serum

This protocol provides a general method for protein precipitation from serum samples, a common and rapid sample cleanup technique.[2][8]

Materials:

-

Human serum sample

-

Acetonitrile (ACN), chilled

-

Vortex mixer

-

Centrifuge (refrigerated, if possible)

-

Syringe filters (0.2 or 0.45 µm)

Protocol:

-

Sample Aliquoting: Place a known volume of serum into a microcentrifuge tube.

-

Precipitating Agent Addition: Add 3 volumes of chilled acetonitrile to the serum sample (e.g., 600 µL ACN to 200 µL serum).

-

Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the chlorpheniramine.

-

Filtration (Optional but Recommended): Filter the supernatant through a 0.2 or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.

Dispersive Liquid-Liquid Microextraction (DLLME) of Chlorpheniramine from Human Urine

This protocol outlines a dispersive liquid-liquid microextraction method for the determination of chlorpheniramine in human urine samples followed by HPLC analysis.[3]

Materials:

-

Human urine sample

-

Sodium hydroxide (B78521) (for pH adjustment)

-

Acetonitrile (disperser solvent)

-

Carbon tetrachloride (extraction solvent)

-

Centrifuge

-

HPLC system

Protocol:

-

Sample Pre-treatment: Take 10 mL of the urine sample and basify it using sodium hydroxide to a pH of 10. Centrifuge for 10 minutes at 4000 rpm to sediment any co-precipitated matrix components. Use 5 mL of the supernatant for the next step.

-

Solvent Injection: In a 10 mL test tube, rapidly inject a mixture of 0.6 mL of acetonitrile (disperser solvent) containing 30 µL of carbon tetrachloride (extraction solvent) into the 5 mL of pre-treated urine sample. A cloudy solution will form.

-

Extraction and Phase Separation: Centrifuge the cloudy solution for 10 minutes at 4000 rpm. The fine droplets of the extraction solvent will sediment at the bottom of the conical test tube.

-

Sample Collection: Remove the aqueous supernatant. Dissolve the sedimented phase in a suitable solvent for HPLC analysis.

Conclusion

The selection of an appropriate sample preparation method is paramount for the successful bioanalysis of chlorpheniramine. This document has provided a comparative overview and detailed protocols for SPE, LLE, and PPT. The choice of method will depend on factors such as the required sensitivity, sample throughput, available equipment, and the complexity of the biological matrix. For high-throughput screening, protein precipitation offers a rapid solution, while for methods requiring lower detection limits and cleaner extracts, solid-phase extraction or liquid-liquid extraction are more suitable. The provided quantitative data and workflows serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for chlorpheniramine.

References

- 1. rocker.com.tw [rocker.com.tw]

- 2. agilent.com [agilent.com]

- 3. ijrpr.com [ijrpr.com]